Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is a chemical compound with the CAS Number: 78318-44-2 . It has a molecular weight of 251.29 and a molecular formula of C12H17N3O3 . The IUPAC name for this compound is ethyl 4-methyl-2-(4-morpholinyl)-5-pyrimidinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is 1S/C12H17N3O3/c1-3-18-11(16)10-8-13-12(14-9(10)2)15-4-6-17-7-5-15/h8H,3-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate has a molecular weight of 251.29 and a molecular formula of C12H17N3O3 .Scientific Research Applications
Synthesis and Derivative Development
Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate serves as a precursor in the synthesis of various chemical compounds with potential applications in medicinal chemistry and materials science. For instance, its derivatives have been explored for their antibacterial activity, showcasing moderate effectiveness against both Gram-positive and Gram-negative bacteria (G. L. Balaji et al., 2013). Additionally, certain derivatives have shown promising antiproliferative properties against different human cancer cell lines, indicating their potential as anticancer agents (S. Gaonkar et al., 2018).
Catalysis and Green Chemistry
In the realm of green chemistry, ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate-related compounds have been used as solvents in palladium-catalyzed aminocarbonylation reactions, demonstrating the applicability of biomass-derived solvents in organic synthesis for more sustainable chemical processes (Nuray Uzunlu et al., 2023).
Neuroprotection and Antiallergy Potential
Some novel derivatives of ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate have been investigated for their neuroprotective and anti-inflammatory properties, showing the ability to reduce cell death in models of stress and inflammation. This suggests a potential application in developing treatments for neurodegenerative diseases (Camilo Orozco et al., 2004). Additionally, derivatives with oral antiallergy activity have been synthesized, providing a new avenue for the treatment of allergic reactions (T. Althuis et al., 1979).
Fluorescent Dipoles and Photophysical Studies
Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate-related compounds have also been explored for their photophysical properties, leading to the development of fluorescent dipoles with potential applications in materials science and molecular sensing (Alexey Smeyanov et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methyl-2-morpholin-4-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-18-11(16)10-8-13-12(14-9(10)2)15-4-6-17-7-5-15/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOAHHHDBIXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506083 | |
Record name | Ethyl 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate | |
CAS RN |
78318-44-2 | |
Record name | Ethyl 4-methyl-2-(4-morpholinyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78318-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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